N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine
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Overview
Description
N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis machines that can handle the precise addition of reagents and control of reaction conditions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to increase efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in DMF as a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-(2-methoxyethyl)nicotinamide
- N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N’-(2-methoxy-5-methylphenyl)-N-(pyridin-3-ylmethyl)urea
Uniqueness
Compared to similar compounds, N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23N5 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C17H23N5/c1-13-12-14(2)20-17(19-13)22-10-7-15(8-11-22)21(3)16-6-4-5-9-18-16/h4-6,9,12,15H,7-8,10-11H2,1-3H3 |
InChI Key |
QESIFRCIKHKSNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)N(C)C3=CC=CC=N3)C |
Origin of Product |
United States |
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